Lamiophlomiol A
Description
Lamiophlomiol A is an iridoid glycoside isolated from the rhizomes of Lamiophlomis rotata (Benth.) Kudo, a medicinal plant traditionally used in Tibetan medicine for pain relief and inflammatory conditions . Its molecular formula is C₁₁H₁₄O₆, with a molecular weight of 242.23 g/mol. Key physicochemical properties include a melting point of 159–163°C and optical rotation [α]²²_D = +43.2° (c = 1.325, methanol) . Structurally, it features an epoxy group at the C-7 and C-8 positions of the iridoid skeleton, a characteristic shared with its isomers, lamiophlomiol B and C .
This compound is part of the iridoid glycoside family, which contributes to the antihyperalgesic and anti-inflammatory properties of L. rotata extracts . However, its specific pharmacological mechanisms remain less studied compared to other iridoids like shanzhiside methyl ester (SM) or loganin .
Properties
CAS No. |
134107-56-5 |
|---|---|
Molecular Formula |
C20H21N7O6 C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
methyl 5,10-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C11H14O6/c1-11-6-5(7(12)8(11)17-11)4(9(13)15-2)3-16-10(6)14/h3,5-8,10,12,14H,1-2H3 |
InChI Key |
DBSFXQQYSTYAIT-KUXMMMIOSA-N |
SMILES |
CC12C3C(C(C1O2)O)C(=COC3O)C(=O)OC |
Canonical SMILES |
CC12C3C(C(C1O2)O)C(=COC3O)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lamiophlomiol A lamiophlomiol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lamiophlomiol B and C: Isomeric Relationships
- Lamiophlomiol B (C₁₁H₁₄O₆, MW 242.23): An isomer of lamiophlomiol A, differing in the stereochemistry of the epoxy group at C-7/C-7. Both compounds were first isolated in 1990 and cannot be fully separated chromatographically due to their structural similarity .
- Lamiophlomiol C (C₁₁H₁₄O₇, MW 258.23): Contains an additional hydroxyl group compared to A and B, increasing its molecular weight and polarity. Identified in 1992, it shares the epoxy-iridoid core but exhibits distinct spectral properties .
Structural Comparison Table
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Source |
|---|---|---|---|---|
| This compound | C₁₁H₁₄O₆ | 242.23 | Epoxy at C-7/C-8, no hydroxyl at C-6 | L. rotata rhizomes |
| Lamiophlomiol B | C₁₁H₁₄O₆ | 242.23 | Epoxy at C-7/C-8, stereoisomer of A | L. rotata rhizomes |
| Lamiophlomiol C | C₁₁H₁₄O₇ | 258.23 | Epoxy at C-7/C-8, hydroxyl at C-6 | L. rotata rhizomes |
| Shanzhiside methyl ester | C₁₇H₂₆O₁₁ | 406.38 | Iridoid glycoside with acetyl and methyl groups | L. rotata aerial parts |
| Loganin | C₁₇H₂₆O₁₀ | 390.38 | Glucosylated iridoid, no epoxy | Multiple Lamiaceae species |
Comparison with Other Iridoid Glycosides
Shanzhiside Methyl Ester (SM)
- Structure : Features a methyl ester and acetyl group, increasing its molecular weight (406.38) compared to lamiophlomiols .
- Activity : A major active component in L. rotata, SM and its derivative 8-O-acetyl-SM are potent agonists of glucagon-like peptide-1 receptors (GLP-1R), contributing to antihyperalgesia .
- Contrast : Unlike lamiophlomiols, SM lacks the epoxy group but has additional glycosyl and acetyl modifications, enhancing solubility and receptor binding .
Loganin
Functional Analogues in L. rotata
Luteolin (Flavonoid) Structure: A flavone (C₁₅H₁₀O₆, MW 286.24) with hydroxyl groups at C-3',4',5,7 . Activity: The most active ingredient against rheumatoid arthritis (RA) in L. rotata, targeting nine genes including AKT1 and TNF-α . Contrast: Unlike this compound, luteolin acts via direct gene modulation rather than iridoid-mediated receptor activation .
Pharmacological and Functional Differences
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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